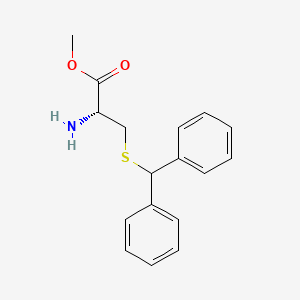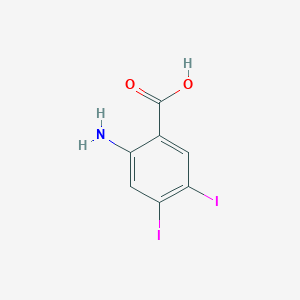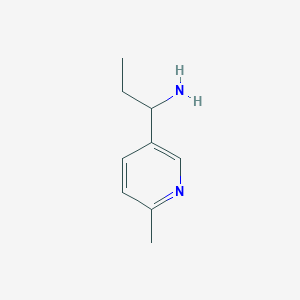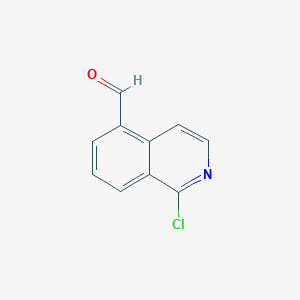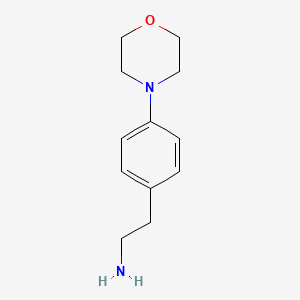
2-(4-Morpholin-4-yl-phenyl)-ethylamine
Vue d'ensemble
Description
2-(4-Morpholin-4-yl-phenyl)-ethylamine (MMPE) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of the amine group, which is composed of an alkyl group and an amine group. MMPE is a relatively new compound that has been studied for its potential applications in organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Pharmacological and Toxicological Screening
A study explored the enzyme inhibitory and antimicrobial activities of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives. These compounds demonstrated inhibitory potential against cyclooxygenase-1 and cyclooxygenase-2 enzymes, indicating potential for treating inflammatory diseases. Their non-cytotoxic and non-genotoxic properties further suggest their suitability as therapeutic agents (Can et al., 2017).
KCNQ2 Potassium Channel Opener
Another derivative, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, was synthesized and identified as an orally bioavailable KCNQ2 potassium channel opener. This compound showed significant oral activity in a rat model of migraine, reducing the total number of cortical spreading depressions induced by potassium chloride, highlighting its potential in migraine treatment (Wu et al., 2003).
Synthesis and Characterization
Research into the synthesis, characterization, and biological activity of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed remarkable anti-tuberculosis activity and superior antimicrobial properties. The compound's structural analysis and its efficacy against various microbial strains underline its potential in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis.
Biochemical Pathways
If it does indeed target dihydrofolate reductase, it could impact thefolate synthesis pathway , leading to downstream effects on DNA synthesis and cell proliferation .
Result of Action
If it does inhibit Dihydrofolate reductase, it could potentially lead to a decrease in DNA synthesis and cell proliferation, given the enzyme’s role in these processes .
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-5-11-1-3-12(4-2-11)14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKPIYGGLOVZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholin-4-yl-phenyl)-ethylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)
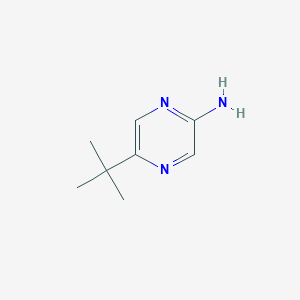
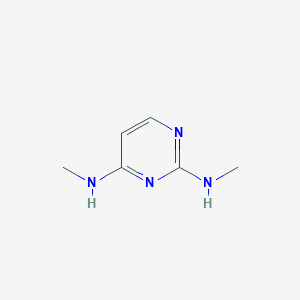
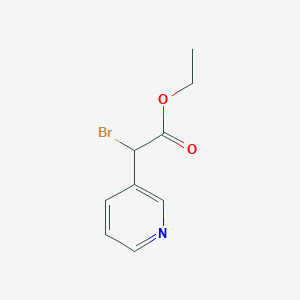

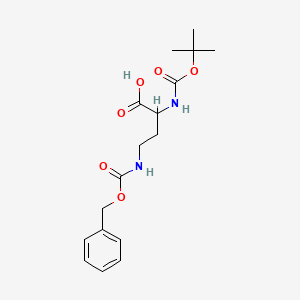
![N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B1647508.png)
